molecular formula C7H5ClO3 B146295 3-Chloro-4-hydroxybenzoic acid CAS No. 3964-58-7

3-Chloro-4-hydroxybenzoic acid

Cat. No.: B146295
CAS No.: 3964-58-7
M. Wt: 172.56 g/mol
InChI Key: QGNLHMKIGMZKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Synthetic Routes and Reaction Conditions:

    Chlorination of 4-hydroxybenzoic acid: One common method involves the chlorination of 4-hydroxybenzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the third position.

    Industrial Production Methods: Industrially, this compound can be synthesized through a multi-step process involving the chlorination of 4-hydroxybenzoic acid followed by purification steps to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form 3-chloro-4-hydroxybenzyl alcohol under suitable reducing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-amino-4-hydroxybenzoic acid or 3-thio-4-hydroxybenzoic acid can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: 3-Chloro-4-hydroxybenzyl alcohol.

Scientific Research Applications

3-Chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The cyanobacterium Fischerella ambigua is a natural producer of polychlorinated aromatic compounds, the ambigols A–E . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified by heterologous expression . This opens up new possibilities for the study and application of 3-Chloro-4-hydroxybenzoic acid in the production of these compounds.

Comparison with Similar Compounds

3-Chloro-4-hydroxybenzoic acid can be compared with other similar compounds such as:

    4-Hydroxybenzoic Acid: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.

    3-Chlorobenzoic Acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    4-Chlorobenzoic Acid: Chlorine substitution at a different position, leading to different chemical properties and reactivity.

Uniqueness: The presence of both chlorine and hydroxyl groups in this compound makes it a versatile compound with unique reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-chloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNLHMKIGMZKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192747
Record name 3-Chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-58-7
Record name 3-Chloro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3964-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-4-HYDROXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-4-HYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WF3LNJ6Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-hydroxybenzoic acid
Reactant of Route 2
3-Chloro-4-hydroxybenzoic acid
Reactant of Route 3
3-Chloro-4-hydroxybenzoic acid
Reactant of Route 4
3-Chloro-4-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-hydroxybenzoic acid
Customer
Q & A

Q1: What is the biological role of 3-Chloro-4-hydroxybenzoic acid in the cyanobacterium Fischerella ambigua?

A1: this compound serves as a key precursor in the biosynthesis of ambigols A-E, a group of polychlorinated aromatic compounds produced by Fischerella ambigua []. It is a building block that is further modified by halogenation and enzymatic reactions to yield the final ambigol molecules.

Q2: How is this compound synthesized in Fischerella ambigua?

A2: The biosynthesis involves a dedicated pathway starting with chorismate, a key intermediate in the shikimate pathway []. A dedicated chorismate lyase (Ab5) converts chorismate to 4-hydroxybenzoic acid (4-HBA). The 4-HBA is then activated by adenylation domain Ab6 and loaded onto an acyl carrier protein (Ab8). Finally, a halogenase enzyme (Ab10) chlorinates the 4-HBA bound to Ab8, yielding this compound [].

Q3: Has this compound been found in other organisms?

A3: Yes, beyond Fischerella ambigua, this compound has been isolated from the twigs of Ailanthus fordii Nooteboom [] and the roots of Eurycoma longifolia []. This suggests a potentially wider distribution in nature and warrants further investigation.

Q4: Can this compound be chemically modified to create new polymers?

A4: Research indicates that this compound can be used as a monomer in the synthesis of thermotropic copolyesters. Studies have explored its copolymerization with 4-hydroxybenzoic acid [] and 4'-hydroxybiphenyl-4-carboxylic acid [] to generate novel polymer materials.

Q5: Does this compound exhibit any xenoestrogenic activity?

A5: Studies using rat hepatocytes show that while this compound is a metabolite of chlorpropham (CIPC), it does not exhibit xenoestrogenic activity []. Unlike known xenoestrogens like bisphenol A, it does not effectively compete with 17β-oestradiol for binding to estrogen receptor-α []. The chlorine atom adjacent to the 4-hydroxy group is thought to hinder its interaction with the estrogen receptor.

Q6: Is there evidence of this compound being a substrate for any enzymes?

A7: Yes, research has shown that this compound can act as a substrate for 6-hydroxynicotinate 3-monooxygenase (NicC) []. This enzyme, involved in niacin degradation, exhibits a high catalytic efficiency with this compound, further emphasizing its potential role in various biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.